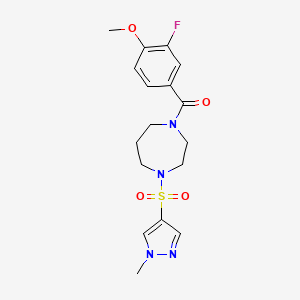
(3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H21FN4O4S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorinated phenyl ring (3-fluoro-4-methoxyphenyl)
- A pyrazole moiety (1-methyl-1H-pyrazol-4-yl)
- A sulfonamide linkage to a diazepane ring
This structural diversity suggests multiple potential interactions with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, similar compounds have been shown to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The presence of the diazepane structure suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Inhibits cell proliferation in glioma cells | 5.2 | |
| Compound B | Induces apoptosis in breast cancer cells | 3.8 |
These findings suggest that the compound may have therapeutic potential in oncology.
Neuropharmacological Effects
The diazepane component may confer anxiolytic or sedative properties. Similar compounds have been evaluated for their effects on:
- Anxiety Disorders
- Depression
In animal models, compounds with analogous structures showed promising results in reducing anxiety-like behaviors, indicating potential applications in treating mood disorders.
Case Studies and Research Findings
- Study on Antitumor Activity : A study investigated the effects of a similar compound on tumor growth in vivo. Results showed a significant reduction in tumor size compared to control groups, suggesting strong antitumor activity ( ).
- Neuropharmacological Assessment : In a behavioral study, administration of related compounds resulted in decreased anxiety levels in rodent models, supporting the hypothesis of their use in treating anxiety disorders ( ).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-12-14(11-19-20)27(24,25)22-7-3-6-21(8-9-22)17(23)13-4-5-16(26-2)15(18)10-13/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCSMPEACDMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














